Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the formula C₁₁H₁₉NO₃. It is also known as N-t-BOC-4-Methylene-3-Piperidinol .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a carboxylate group . The molecular weight of this compound is 213.2735 g/mol .Scientific Research Applications
Environmental Degradation and Impact
- Decomposition of MTBE: Studies on methyl tert-butyl ether (MTBE) focus on its decomposition by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler hydrocarbons like CH4, C2H4, and C2H2, which suggests potential environmental remediation applications for related compounds (Hsieh et al., 2011).
Fate in Soil and Groundwater
- Biodegradation and Fate of ETBE: Research on ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the current knowledge on the biodegradation pathways and fate of gasoline oxygenates, highlighting microbial capabilities to degrade such compounds aerobically and the potential for bioremediation strategies (Thornton et al., 2020).
Synthetic Applications and Reviews
- Synthetic Routes of Vandetanib: Investigation into synthetic routes for vandetanib, a therapeutic compound, includes the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor, highlighting the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis (Mi, 2015).
Environmental Occurrence and Toxicity
- Environmental Occurrence of Synthetic Phenolic Antioxidants: Investigation into the environmental presence and potential toxicity of synthetic phenolic antioxidants, which share structural motifs with tert-butyl derivatives, outlines the need for future research into the contamination, environmental behavior, and less toxic alternatives (Liu & Mabury, 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNHROGUGVTAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442094 |
Source
|
Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate | |
CAS RN |
159635-22-0 |
Source
|
Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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